6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide
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Overview
Description
6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring, an azetidine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe methoxy group is usually introduced through a methylation reaction using methanol and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 6-hydroxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide.
Reduction: Formation of 6-methoxy-N-methyl-N-[1-(piperidin-2-yl)azetidin-3-yl]pyridine-3-carboxamide.
Substitution: Formation of 6-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide.
Scientific Research Applications
6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the azetidine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of an imidazo ring instead of an azetidine ring.
Uniqueness
6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to the combination of its structural features, including the methoxy group, azetidine ring, and pyridine ring.
Properties
IUPAC Name |
6-methoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-19(16(21)12-6-7-15(22-2)18-9-12)13-10-20(11-13)14-5-3-4-8-17-14/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSHYAPGCVZKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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